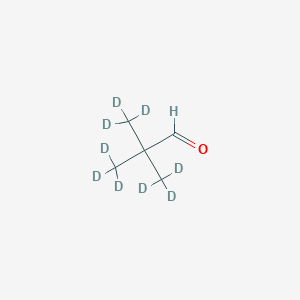
Propanal-3,3,3-d3, 2,2-di(methyl-d3)-
概要
説明
Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 95.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propanal-3,3,3-d3, 2,2-di(methyl-d3)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanal-3,3,3-d3, 2,2-di(methyl-d3)- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is a deuterated compound that has garnered interest in various fields of biological research due to its unique isotopic labeling and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
Antioxidant Properties
One of the key areas of research surrounding Propanal-3,3,3-d3, 2,2-di(methyl-d3)- is its potential antioxidant activity. Compounds with similar structures have been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress within cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
The molecular mechanism by which Propanal-3,3,3-d3, 2,2-di(methyl-d3)- exerts its biological effects is primarily attributed to its ability to interact with free radicals. By neutralizing ROS and reactive nitrogen species (RNS), the compound helps maintain cellular integrity and function. This interaction not only protects cellular components from oxidative damage but also modulates signaling pathways involved in inflammation and cell survival .
Cellular Effects
Research indicates that Propanal-3,3,3-d3, 2,2-di(methyl-d3)- may influence various cellular processes. For example, it has been observed to protect skin cells from oxidative stress induced by ultraviolet radiation. Such protective effects are essential for maintaining skin health and preventing premature aging.
Study on Lipid Peroxidation
A notable study examined the role of lipid peroxidation products in cellular physiology and pathology. The findings suggested that compounds similar to Propanal-3,3,3-d3, 2,2-di(methyl-d3)- could mitigate the harmful effects of lipid peroxidation by acting as antioxidants. This study highlights the potential therapeutic applications of such compounds in managing oxidative stress-related conditions .
Metabolite Alterations in Autoimmune Diseases
Another investigation focused on metabolite alterations in autoimmune diseases found that amino acid metabolism could serve as a diagnostic biomarker. The study indicated that deuterated compounds like Propanal-3,3,3-d3, 2,2-di(methyl-d3)- might play a role in metabolic pathways relevant to these diseases .
Comparison of Biological Activities
| Compound Name | Antioxidant Activity | Cellular Protection | Mechanism of Action |
|---|---|---|---|
| Propanal-3,3,3-d3, 2,2-di(methyl-d3)- | Yes | Skin cells | Scavenges ROS and RNS |
| Similar Compound A | Yes | Neurons | Inhibits lipid peroxidation |
| Similar Compound B | No | None | None |
Research Findings Summary
特性
IUPAC Name |
3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJYHTVHBVXEEQ-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C=O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













